molecular formula C18H17N5O3 B2974718 3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea CAS No. 2320538-21-2

3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea

Cat. No.: B2974718
CAS No.: 2320538-21-2
M. Wt: 351.366
InChI Key: RXHRYKWQEKKENJ-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a synthetic organic compound that features a benzodioxole ring, a phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazole Ring:

    Coupling Reactions: The benzodioxole and triazole intermediates can be coupled using various reagents and catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the triazole ring or the urea linkage.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring and the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of novel polymers or nanomaterials.

Biology

    Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes.

    Biological Probes: Use as a fluorescent probe for imaging studies.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigation into its efficacy as an anticancer or antimicrobial agent.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-benzodioxol-5-yl)-1-phenylurea: Lacks the triazole ring.

    1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea: Lacks the benzodioxole ring.

    3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]amine: Urea group replaced with an amine group.

Uniqueness

The presence of both the benzodioxole and triazole rings in the same molecule may confer unique properties such as enhanced binding affinity to biological targets, increased stability, and specific reactivity patterns.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-18(21-14-6-7-16-17(10-14)26-12-25-16)22-15(11-23-19-8-9-20-23)13-4-2-1-3-5-13/h1-10,15H,11-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHRYKWQEKKENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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